Temephos sulfoxide

Overview

Description

Temephos sulfoxide is a metabolite of the organophosphate insecticide temephos. Temephos is widely used for controlling mosquito larvae and other aquatic pests. This compound is formed through the oxidation of temephos and retains some of the insecticidal properties of its parent compound. It is important in the study of the environmental fate and toxicology of temephos.

Preparation Methods

Synthetic Routes and Reaction Conditions: Temephos sulfoxide is typically synthesized through the oxidation of temephos. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective formation of the sulfoxide.

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities and unreacted starting materials.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form temephos sulfone.

Reduction: It can be reduced back to temephos under specific conditions using reducing agents like sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions where the sulfoxide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents like dichloromethane.

Reduction: Sodium borohydride, ethanol or methanol as solvents.

Substitution: Nucleophiles such as thiols, amines, or halides under appropriate conditions.

Major Products Formed:

Oxidation: Temephos sulfone.

Reduction: Temephos.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Temephos sulfoxide has several scientific research applications:

Chemistry: It is used as a model compound to study the oxidation and reduction reactions of organophosphates.

Biology: Research on this compound helps in understanding the metabolic pathways and environmental fate of temephos.

Medicine: Studies on the toxicology and pharmacokinetics of this compound contribute to assessing the safety and efficacy of temephos as an insecticide.

Industry: this compound is important in the development of new insecticidal formulations and in the evaluation of the environmental impact of temephos.

Mechanism of Action

Temephos sulfoxide exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission, paralysis, and eventually death of the insect. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine.

Comparison with Similar Compounds

Temephos: The parent compound, also an organophosphate insecticide.

Temephos sulfone: A further oxidized form of temephos sulfoxide.

Other organophosphates: Compounds like malathion, parathion, and chlorpyrifos, which also inhibit acetylcholinesterase.

Uniqueness: this compound is unique in its specific formation from temephos and its intermediate role in the metabolic pathway leading to temephos sulfone. Its study provides insights into the environmental degradation and toxicological profile of temephos, making it a valuable compound for research in environmental chemistry and toxicology.

Biological Activity

Temephos sulfoxide, a metabolite of the organophosphate insecticide temephos, has garnered attention due to its biological activity and implications for human health and environmental safety. This article explores the compound's biological activity, including its metabolism, toxicity, and efficacy in controlling mosquito populations.

Overview of Temephos and Its Metabolite

Temephos is primarily used as a larvicide for controlling mosquito populations, particularly in water storage containers. It acts by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function. The sulfoxide derivative, this compound, is formed through the oxidation of temephos and is considered to have significant biological activity.

Metabolism and Toxicokinetics

Metabolic Pathways:

- Temephos undergoes rapid metabolism in mammals, primarily through hydrolysis and oxidation.

- The main metabolic products include:

- 4,4'-thiodiphenol (TDP)

- This compound (Tem-SO)

- 4,4'-sulfinyldiphenol (SIDP)

Toxicokinetics:

- In studies with Sprague-Dawley rats, a single oral dose of temephos resulted in approximately 95-98% elimination of radioactivity within 72 hours, predominantly through feces (52-65%) .

- The half-life of temephos post-exposure was found to be about 7 hours for acute exposure and 24 hours for subchronic exposure .

Toxicological Studies

Acute and Chronic Toxicity:

- Temephos exhibits low acute oral toxicity with LD50 values ranging from 4000 to 13000 mg/kg in rats .

- Chronic exposure studies report symptoms indicative of nervous system toxicity at higher doses. For example, a study indicated that red blood cell AChE activity was inhibited by up to 100% in high-dose groups .

Case Study: Human Exposure

- A notable case involved approximately 2000 individuals exposed to drinking water containing temephos over 19 months. No adverse effects on plasma or erythrocyte cholinesterase levels were observed .

Efficacy as a Larvicide

Temephos is recognized for its effectiveness against mosquito larvae. Recent studies have evaluated various formulations of temephos:

| Formulation | Active Ingredient | Efficacy Duration |

|---|---|---|

| LAVIFOS SG 1% | Temephos | 24 weeks |

| MOSQ SG 1% | Temephos | 24 weeks |

| AZAI-SS ZG 1% | Temephos | 16 weeks |

In controlled experiments, these formulations demonstrated complete larvicidal efficacy against Aedes aegypti larvae for extended periods .

Community Effectiveness

A systematic review assessed the community effectiveness of temephos in controlling dengue vectors. Out of 27 studies reviewed:

Properties

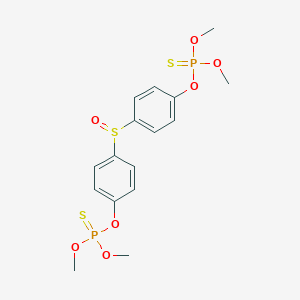

IUPAC Name |

[4-(4-dimethoxyphosphinothioyloxyphenyl)sulfinylphenoxy]-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O7P2S3/c1-18-24(26,19-2)22-13-5-9-15(10-6-13)28(17)16-11-7-14(8-12-16)23-25(27,20-3)21-4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJCVVHCNIKOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O7P2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058320 | |

| Record name | Temephos sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17210-55-8 | |

| Record name | Temephos sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017210558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temephos sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMEPHOS SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R37VL6KHJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.